molecular formula C16H10FNO B1522685 3-(4-Fluorobenzoyl)quinoline CAS No. 1183511-02-5

3-(4-Fluorobenzoyl)quinoline

Cat. No. B1522685
CAS RN: 1183511-02-5
M. Wt: 251.25 g/mol
InChI Key: RTQPEKDTIMMPGS-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzoyl)quinoline is a chemical compound with the molecular formula C16H10FNO and a molecular weight of 251.26 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 3-(4-Fluorobenzoyl)quinoline is 1S/C16H10FNO/c17-14-7-5-11(6-8-14)16(19)13-9-12-3-1-2-4-15(12)18-10-13/h1-10H . This indicates the presence of a fluorobenzoyl group attached to a quinoline ring.


Chemical Reactions Analysis

3-(4-Fluorobenzoyl)quinoline has been used as a fluorogenic probe in the determination of total primary aliphatic amines . It selectively reacts with amines to form a highly fluorescent isoindole .

Scientific Research Applications

Pharmaceutical Research: Anticancer Properties

3-(4-Fluorobenzoyl)quinoline has been identified as a core structure in pharmacologically active compounds due to its potential anticancer properties. The quinoline moiety is present in various FDA-approved drugs and is considered a privileged structure in drug discovery programs for its broad spectrum of bio-responses .

Antimicrobial Activity

The incorporation of the fluorobenzoyl group into quinoline derivatives has been shown to enhance their antimicrobial efficacy. This makes 3-(4-Fluorobenzoyl)quinoline a valuable compound in the development of new antimicrobial agents, particularly in the fight against drug-resistant strains .

Material Science: Liquid Crystal Components

Fluorinated quinolines, including 3-(4-Fluorobenzoyl)quinoline, have found applications in the field of material science as components for liquid crystals. Their unique properties make them suitable for use in displays and advanced optical devices .

Agricultural Chemistry: Pesticides

The structural attributes of 3-(4-Fluorobenzoyl)quinoline allow for its use in the synthesis of compounds with pesticidal properties. Its effectiveness in this application stems from its ability to interfere with the life cycle of pests, providing a means of protecting crops .

Enzyme Inhibition

As an enzyme inhibitor, 3-(4-Fluorobenzoyl)quinoline plays a crucial role in the study of biochemical pathways. It helps in understanding the mechanism of action of various enzymes and in the development of therapeutic agents that target specific enzymatic reactions .

Chemical Synthesis: Reagent in Organic Synthesis

In organic synthesis, 3-(4-Fluorobenzoyl)quinoline is used as a reagent for introducing the quinoline structure into more complex molecules. Its reactivity allows for a variety of chemical transformations, making it a versatile tool in synthetic chemistry .

Analytical Chemistry: Chromatographic Studies

Due to its distinct chemical properties, 3-(4-Fluorobenzoyl)quinoline can be used as a standard or a probe in chromatographic studies. It aids in the development of analytical methods for the detection and quantification of similar compounds .

Nanotechnology: Nanomaterial Functionalization

The functionalization of nanomaterials with 3-(4-Fluorobenzoyl)quinoline can impart unique electronic and optical properties to the nanomaterials. This application is particularly relevant in the creation of novel sensors and devices at the nanoscale .

Future Directions

While specific future directions for 3-(4-Fluorobenzoyl)quinoline are not available, research into the synthesis and applications of quinoline derivatives is ongoing . These compounds have potential applications in various fields, including medicinal chemistry .

properties

IUPAC Name

(4-fluorophenyl)-quinolin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO/c17-14-7-5-11(6-8-14)16(19)13-9-12-3-1-2-4-15(12)18-10-13/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQPEKDTIMMPGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorobenzoyl)quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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